molecular formula C5H3Br2NO2S B1416632 Methyl 2,5-dibromothiazole-4-carboxylate CAS No. 914347-25-4

Methyl 2,5-dibromothiazole-4-carboxylate

Cat. No.: B1416632
CAS No.: 914347-25-4
M. Wt: 300.96 g/mol
InChI Key: JACHFCPPYOVTON-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromothiazole-4-carboxylate (CAS: 914347-25-4) is a brominated thiazole derivative with the molecular formula C₅H₃Br₂NO₂S and a molecular weight of 300.96 g/mol. It features a thiazole ring substituted with two bromine atoms at positions 2 and 5, and a methyl ester group at position 2. This compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science applications. It is commercially available with a purity of ≥97% and is typically stored at room temperature in solid form.

Properties

IUPAC Name

methyl 2,5-dibromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACHFCPPYOVTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654576
Record name Methyl 2,5-dibromo-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-25-4
Record name Methyl 2,5-dibromo-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dibromothiazole-4-carboxylate can be synthesized through a multi-step process involving the bromination of thiazole derivatives. One common method involves the bromination of thiazole-4-carboxylic acid, followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and esterification reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibromothiazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .

Scientific Research Applications

Methyl 2,5-dibromothiazole-4-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 2,5-dibromothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between methyl 2,5-dibromothiazole-4-carboxylate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Purity Storage Conditions Key Applications
This compound C₅H₃Br₂NO₂S 300.96 Methyl ester, Br at C2 and C5 ≥97% Room temperature, solid Pharmaceutical intermediates, cross-coupling reactions
Ethyl 2,5-dibromothiazole-4-carboxylate C₆H₅Br₂NO₂S 314.98 Ethyl ester, Br at C2 and C5 >97% -80°C/-20°C, solution Halogen-metal exchange reactions (C5 selectivity)
2,5-Dibromothiazole-4-carboxylic acid C₄HBr₂NO₂S 286.93 Carboxylic acid, Br at C2 and C5 N/A N/A Precursor for ester derivatives, salt formation
2,5-Dibromo-4-methyl-1,3-thiazole C₄H₃Br₂NS 273.95 Methyl group, Br at C2 and C5 N/A N/A Electrophilic substitution reactions, agrochemical synthesis

Key Differences and Research Findings

Ester Group Influence on Reactivity :

  • Methyl and ethyl esters differ in steric bulk, affecting reaction pathways. For example, ethyl 2,5-dibromothiazole-4-carboxylate exhibits C5 selectivity in bromine-Grignard exchange reactions due to its LUMO+1 orbital distribution, as shown in conformational analyses. The methyl analog may exhibit similar selectivity but with altered kinetics due to reduced steric hindrance.
  • Ethyl ester solutions require stringent storage (-80°C or -20°C) to prevent degradation, whereas the methyl ester is stable at room temperature.

Solubility and Handling :

  • Ethyl ester formulations often require DMSO or other polar solvents for solubilization, while the methyl ester’s smaller alkyl group may enhance solubility in less polar solvents.

Synthetic Utility: The carboxylic acid derivative (C₄HBr₂NO₂S) is less reactive in esterification but serves as a versatile precursor for generating salts or amides. 2,5-Dibromo-4-methyl-1,3-thiazole lacks the carboxylate group, making it more reactive in electrophilic substitutions but less useful in coupling reactions.

Commercial Availability :

  • This compound is newer (CAS: 914347-25-4) and less commonly stocked compared to the ethyl analog (CAS: 208264-60-2), which has broader industrial use.

Biological Activity

Methyl 2,5-dibromothiazole-4-carboxylate (CAS Number: 914347-25-4) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5_5H3_3Br2_2NO2_2S, with a molecular weight of 300.96 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine substituents enhances its reactivity and potential interactions with biological targets.

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : Thiazole derivatives, including this compound, have shown promising antibacterial and antifungal activities. Studies indicate that they can inhibit the growth of various pathogens by disrupting cellular processes or inhibiting enzyme functions.
  • Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor. Research has highlighted its ability to interfere with specific enzyme pathways, which could be leveraged in therapeutic applications.
  • Anticancer Activity : Recent studies have explored the anticancer properties of thiazole derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines, showing significant inhibition of cell proliferation in certain types of cancer .

The mechanism of action for this compound involves several pathways:

  • Interaction with Enzymes : The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects that inhibit cell growth or induce apoptosis in cancer cells.
  • Membrane Disruption : Its structural properties allow it to integrate into cellular membranes, potentially disrupting membrane integrity and function in microbial cells .
  • Reactive Intermediates : The bromine atoms in the structure can participate in nucleophilic substitution reactions, forming reactive intermediates that may interact with biological macromolecules.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi,
Enzyme InhibitionInterferes with specific enzyme pathways,
AnticancerInduces cytotoxicity in cancer cell lines ,

Case Studies

  • Anticancer Efficacy : A study published in Progress in the Discovery and Development of Anticancer Agents reported that this compound exhibited IC50_{50} values in the nanomolar range against various cancer cell lines, indicating strong potential as an anticancer agent .
  • Antimicrobial Activity : Research conducted on thiazole derivatives demonstrated that this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for antibiotic development.

Q & A

Q. Basic

  • Flash chromatography : Use silica gel with a hexane/EtOAc gradient (4:1 to 1:1). Ethyl analogs in report Rf ~0.3 in 3:1 hexane/EtOAc .
  • Recrystallization : Ethanol/water (7:3) selectively precipitates the product, as described for structurally similar triazoles .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve diastereomers or regioisomers .

How should researchers address discrepancies between experimental and theoretical XRD data?

Q. Advanced

  • Twinned data refinement : SHELXL’s TWIN command handles pseudo-merohedral twinning, common in brominated heterocycles .
  • Displacement parameter analysis : Check for thermal motion artifacts using ORTEP plots. details WinGX’s tools for anisotropic refinement .
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with B3LYP/6-31G* optimized geometries to identify steric strain .

What strategies elucidate the role of halogen bonding in the reactivity of this compound?

Q. Advanced

  • Single-crystal studies : Map Br···O/N interactions using Mercury’s "Contacts" module. highlights halogen-bond-driven cocrystallization .
  • Electrostatic potential (ESP) maps : Multiwfn calculates σ-hole potentials to predict electrophilic regions .
  • Kinetic studies : Compare reaction rates in polar vs. nonpolar solvents to quantify halogen bonding’s catalytic role .

How can researchers design a SAR study for this compound derivatives?

Q. Advanced

  • Scaffold modification : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to probe steric effects .
  • Bioisosteric replacement : Substitute Br with CF₃ or CN to assess electronic impacts on bioactivity .
  • Multivariate analysis : Apply PCA to correlate logP, polar surface area, and IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dibromothiazole-4-carboxylate
Reactant of Route 2
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Methyl 2,5-dibromothiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.